molecular formula C11H12ClNO B2996053 1-(6-CHloro-3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 1368960-10-4

1-(6-CHloro-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B2996053
CAS No.: 1368960-10-4
M. Wt: 209.67
InChI Key: KAMSJANAGMPVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone ( 1368960-10-4) is a high-purity chlorinated quinoline derivative supplied for advanced research and development purposes. This compound, with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol, is part of the dihydroquinolone class of organic compounds . Chlorinated heterocyclic compounds are of significant interest in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine atoms . These structures are frequently explored as key scaffolds in the discovery and development of new therapeutic agents against a wide range of diseases . As a building block in organic synthesis, this compound can be utilized in the development of more complex molecules with potential biological activities. Researchers value this family of compounds for its potential in creating novel pharmacologically active structures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMSJANAGMPVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce 1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanol .

Scientific Research Applications

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent. Its unique structure allows it to target specific biological pathways and inhibit the growth of pathogens and cancer cells.

    Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ethanone group play crucial roles in binding to active sites and modulating the activity of these targets. This compound can inhibit enzyme activity by forming covalent bonds with amino acid residues in the active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes structural analogs and their key properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Synthesis Yield Key Features/Applications Reference
1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone Cl at 6-position; acetyl at 1-position C₁₁H₁₂ClNO 209.67 99% Intermediate for bioactive molecules
1-(6-Bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone Br replaces Cl at 6-position C₁₁H₁₂BrNO 254.12 Not reported Brominated analog; potential halogen-dependent activity
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone Additional 2-OH and 4-phenyl groups C₁₇H₁₂ClNO₂ 297.74 Not reported Enhanced polarity; potential solubility issues
6-Chloro-1-methyl-2-[(4-propoxyphenyl)ethenyl]-4(1H)-quinolone Quinoline oxidized to quinolone; ethenyl group C₂₁H₁₉ClNO₂ 352.84 54% Antiviral/antibacterial applications
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Aminoethyl side chain; thiophene moiety C₁₈H₂₁N₃OS 335.44 56% Antibacterial and antioxidant activity
Key Observations:
  • Halogen Substitution: Replacing Cl with Br (e.g., 1-(6-Bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone) increases molecular weight and may alter binding affinity in biological systems due to halogen size and electronegativity differences .
  • Functional Group Additions: Introducing a hydroxyl group (e.g., 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone) enhances polarity but may reduce membrane permeability .
  • Side Chain Modifications: Aminoethyl or thiophene-containing derivatives (e.g., compound 26 from ) show improved bioactivity, likely due to enhanced interactions with enzymatic targets .

Biological Activity

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a compound belonging to the quinoline family, characterized by its unique structure that includes a chlorine atom and an ethanone group. Its molecular formula is C11H12ClNO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetyl chloride under anhydrous conditions. This process often utilizes solvents such as dichloromethane or chloroform and is conducted at room temperature or slightly elevated temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains. For instance, in vitro assays have demonstrated that it possesses a minimum inhibitory concentration (MIC) ranging from 7.80 to 12.50 µg/mL against Mycobacterium tuberculosis and moderate activity against Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown preferential suppression of the growth of rapidly dividing cancer cells compared to non-tumor cells. The mechanism behind this activity may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It may inhibit certain enzymes involved in metabolic pathways or interfere with DNA synthesis, which is crucial for both antimicrobial and anticancer effects. Molecular docking studies suggest that the compound can form stable complexes with target proteins, enhancing its potential as a therapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound in comparison to related compounds, a table summarizing key structural and activity differences is provided below:

Compound NameStructure FeaturesBiological ActivityMIC (µg/mL)
This compoundQuinoline ring with chloro and ethanone groupsAntimicrobial, Anticancer7.80 - 12.50
2-Chloro-1-(6-methoxy-tetrahydroquinolin)Methoxy substitution instead of chloroAntimicrobialVaries
1-(6-Chloro-3,4-dihydroquinolin)Lacks ethanone groupLimited activity reportedNot specified

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value indicating potent activity against this pathogen.
  • Anticancer Research : In a controlled experiment involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in significant cell death compared to untreated controls .

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